molecular formula C8H8ClNO B156945 2-Chloro-6-methylphenylformamide CAS No. 10113-37-8

2-Chloro-6-methylphenylformamide

Cat. No. B156945
CAS RN: 10113-37-8
M. Wt: 169.61 g/mol
InChI Key: LQFYPTOAUKUFRD-UHFFFAOYSA-N
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Description

2-Chloro-6-methylphenylformamide is a heterocyclic organic compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.608 . The IUPAC name for this compound is N-(2-chloro-6-methylphenyl)formamide .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylphenylformamide consists of a benzene ring substituted with a chlorine atom, a methyl group, and a formamide group . The exact structure can be represented by the canonical SMILES string: CC1=C(C(=CC=C1)Cl)NC=O .


Physical And Chemical Properties Analysis

2-Chloro-6-methylphenylformamide has a boiling point of 334.6ºC at 760mmHg and a melting point of 164-168ºC (lit.) . It has a density of 1.261g/cm³ . The compound’s exact mass is 169.02900 .

Scientific Research Applications

Crystal Structures and Phase Transformations

  • A study on 2-chloro-6-methyl-N-phenylformamide and its derivatives investigated their crystal structures, thermal behavior, and phase transformations. The phase transformation was notably observed when chlorine was a substituent. The study provides insights into the influence of hydrogen bonding and intermolecular interactions on these compounds (Omondi et al., 2005).

Inhibitory Effects on Gene Expression

  • Research on compounds structurally related to 2-chloro-6-methylphenylformamide revealed their potential as inhibitors of NF-kappaB and AP-1 transcription factors. This suggests possible applications in areas where modulation of these factors is beneficial, such as in certain diseases or in gene therapy (Palanki et al., 2000).

Bioinformatics and Pathology Study of Derivatives

  • A bioinformatics and pathology study focused on Schiff bases derived from 2-chloro-6-methylphenylformamide. The research aimed at evaluating their potential in treating neurodegenerative diseases like Alzheimer's. It suggests the applicability of these compounds in developing neuropsychiatric drugs (Avram et al., 2021).

Synthesis and Anticonvulsant Activity

  • A study on the synthesis of anticonvulsant enaminones, which includes derivatives of 2-chloro-6-methylphenylformamide, provided insights into their structure-activity correlations. This opens up avenues for using these compounds in the development of anticonvulsant medications (Scott et al., 1993).

Agricultural and Environmental Applications

  • Research on polymeric insecticides and controlled release systems using compounds like N2-(4-chloro-2-methylphenyl)-N1,N1-dimethylformamidine, a related compound, highlighted their potential in agricultural applications. This provides insights into more efficient and environmentally friendly pest control methods (Lohmann & d'Hondt, 1987).

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFYPTOAUKUFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143748
Record name 2-Chloro-6-methylphenylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylphenylformamide

CAS RN

10113-37-8
Record name N-(2-Chloro-6-methylphenyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10113-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methylphenylformamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55342
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55342
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-methylphenylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Omondi - 2007 - wiredspace.wits.ac.za
… 2,6-dichlorophenylformamide 2a and 2-chloro-6-methylphenylformamide 4a transform to a hightemperature form at 155 and 106 C, respectively. The high-temperature forms 2b and 4b (…
Number of citations: 0 wiredspace.wits.ac.za
B OMONDI - 2006 - wiredspace.wits.ac.za
… 2,6-dichlorophenylformamide 2a and 2-chloro-6-methylphenylformamide 4a transform to a hightemperature form at 155 and 106 C, respectively. The high-temperature forms 2b and 4b (…
Number of citations: 3 wiredspace.wits.ac.za
B Omondi, A Lemmerer, MA Fernandes… - …, 2009 - pubs.rsc.org
The synthesis and single crystal X-ray diffraction structures of five 2,6-disubstituted N-arylthioamides, viz.2,6-difluorophenylthioamide (1), 2,6-dichlorophenylthioamide (2), 2,6-…
Number of citations: 5 pubs.rsc.org

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